2-Ethyl-5-methylmorpholine
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Overview
Description
2-Ethyl-5-methylmorpholine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a morpholine derivative, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position of the morpholine ring. This compound is typically found as a liquid at room temperature and is known for its utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reaction of 2-ethylmorpholine with methyl iodide under basic conditions to introduce the methyl group at the fifth position . Another method includes the cyclization of appropriate amino alcohols or aziridines with ethylating agents .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the reaction of diethanolamine with ethylating agents in the presence of a catalyst, followed by purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethyl-5-methylmorpholine has a wide range of applications in scientific research:
Biology: It serves as a reagent in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the ethyl and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the ethyl and methyl substitutions.
N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom.
2-Ethylmorpholine: A derivative with an ethyl group at the second position but no methyl group at the fifth position.
Comparison: 2-Ethyl-5-methylmorpholine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs. For instance, the additional methyl group can increase steric hindrance, affecting its nucleophilicity and binding interactions .
Properties
IUPAC Name |
2-ethyl-5-methylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISZZHKHSREDOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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